3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol, also known as DFPO, is a compound of interest to the scientific community due to its potential applications in research and laboratory experiments. DFPO is a synthetic compound with a unique structure and chemical properties, making it a valuable tool for scientific study.
Scientific Research Applications
3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. This compound has also been used as a catalyst for organic reactions, such as the formation of carbon-carbon bonds. Additionally, this compound has been used in the synthesis of fluorescent probes for imaging and biosensing applications.
Mechanism of Action
Target of Action
A structurally similar compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3h)-one, has been reported to target theHigh affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A in humans . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
This can lead to changes in the activation of various downstream signaling pathways .
Biochemical Pathways
PKA signaling pathway . This pathway plays a key role in numerous cellular processes, including metabolism, gene transcription, and cell cycle progression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Modulation of camp levels can have wide-ranging effects on cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially impact the compound’s activity .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in research and is relatively easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can be easily degraded by light and air. Additionally, it has some toxicity, which must be taken into consideration when using it in experiments.
Future Directions
There are a number of potential future directions for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol research. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential applications of this compound in imaging and biosensing applications.
Synthesis Methods
The synthesis of 3-(2,6-Difluorophenyl)-1,2-oxazol-5-ol is a multi-step process. First, 2,6-difluorobenzaldehyde is reacted with potassium hydroxide to form 2,6-difluorobenzyl alcohol. This alcohol is then reacted with dimethyl carbonate in the presence of an acid catalyst to form 2,6-difluorobenzyl dimethyl carbonate. This compound is then oxidized with sodium hypochlorite to form this compound.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCJKJUBIMYWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)ON2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292188 |
Source
|
Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188023-03-1 |
Source
|
Record name | 3-(2,6-Difluorophenyl)-5-isoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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